![molecular formula C7H4N4 B1445428 1H-吡唑并[3,4-b]吡啶-4-腈 CAS No. 1378652-03-9](/img/structure/B1445428.png)

1H-吡唑并[3,4-b]吡啶-4-腈

描述

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound . More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, which are included in more than 5500 references .

Synthesis Analysis

This compound can be synthesized through various strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives has also been reported .Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .科学研究应用

1H-吡唑并[3,4-b]吡啶-4-腈:科学研究应用:1H-吡唑并[3,4-b]吡啶-4-腈是一种杂环化合物,由于其独特的化学结构和潜在应用,在各个科学研究领域引起了广泛关注。以下是该化合物已被研究的一些关键领域:

合成方法

研究人员已经开发出多种合成策略和方法来合成1H-吡唑并[3,4-b]吡啶衍生物,并根据吡唑并吡啶体系的组装方式对方法进行了系统化。 这些方法根据其优缺点进行评估 .

激活PPARα

结构研究表明,1H-吡唑并[3,4-b]吡啶衍生物可以激活PPARα,PPARα是一种核受体,在脂质代谢和炎症的调节中起着至关重要的作用 .

有效的ALK抑制剂

一些1H-吡唑并[3,4-b]吡啶衍生物已被鉴定为有效的ALK(间变性淋巴瘤激酶)抑制剂,这在靶向癌症治疗的背景下具有重要意义 .

生物医学应用

已有超过30万种1H-吡唑并[3,4-b]吡啶被描述用于生物医学研究,包括抗癌剂。 这些化合物已在体外进行抗肿瘤活性筛选 .

抗癌剂

一系列1H-吡唑并[3,4-b]吡啶衍生物已被设计为潜在的抗癌剂。 它们已被测试其抑制肿瘤生长的能力,结果令人鼓舞 .

作用机制

Target of Action

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound that has been identified as a potential anticancer agent Similar compounds have been reported to target diverse tyrosine, serine/threonine, and lipid kinases, including adenosine 5′-monophosphate-activated protein kinase (ampk), b-raf kinase, epidermal growth factor receptor kinase (egfr), checkpoint kinase 1 (chk1), c-met kinase, fibroblast growth factor receptor (fgfr), pim-1 kinase, glycogen synthase kinase-3 (gsk-3), and cyclin-dependent kinases (cdks) .

Mode of Action

It is known that similar compounds interact with their targets to inhibit their activity, leading to changes in cellular processes . For instance, the interaction with kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile are likely related to its targets. By inhibiting kinases, this compound can affect various signaling pathways involved in cell growth, proliferation, and survival . The downstream effects of these disruptions can include cell cycle arrest and apoptosis, contributing to its potential anticancer effects .

Result of Action

The molecular and cellular effects of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile’s action are likely to be related to its inhibition of kinase activity. This can lead to disruptions in signal transduction pathways, affecting processes such as cell growth and proliferation . In the context of cancer, these disruptions can result in cell cycle arrest and apoptosis, reducing tumor growth .

生化分析

Biochemical Properties

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can potentially suppress cancer cell growth. Additionally, it interacts with cytochrome P450 isoforms, affecting their metabolic activity .

Cellular Effects

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cell lines such as Km-12 and MCF-7 . It also affects the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of TRKs, inhibiting their kinase activity and preventing downstream signaling . Additionally, it interacts with cytochrome P450 enzymes, leading to altered metabolic activity . These interactions result in the suppression of cancer cell growth and modulation of cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods . Prolonged exposure to 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile can lead to gradual degradation, affecting its efficacy .

Dosage Effects in Animal Models

The effects of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and modulating metabolic activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects . The distribution of 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile to specific subcellular compartments, influencing its biological activity .

属性

IUPAC Name |

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURXKMZTZITQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C#N)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

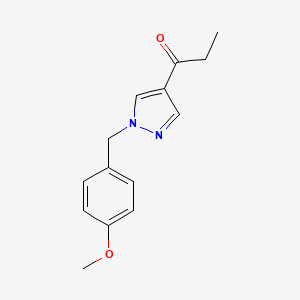

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)

![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)

![5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445357.png)

![9-bromo-8-methoxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1445360.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)

![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)